2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole
Description
2-[3-(2H-1,3-Benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound featuring three distinct structural motifs: a benzothiazole ring, a pyrrolidine-carbonyl group, and a 1,3-benzodioxole moiety. The benzothiazole ring is known for its pharmacological relevance, including anti-tumor and antimicrobial activities . The pyrrolidine-carbonyl group may enhance binding affinity or solubility, while the 1,3-benzodioxole moiety is associated with metabolic stability and bioavailability. Structural studies of related compounds, such as 2-(2H-1,3-benzodioxol-5-yl)-1,3-benzothiazole, have utilized crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1,3-benzothiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(18-20-14-3-1-2-4-17(14)25-18)21-8-7-13(10-21)12-5-6-15-16(9-12)24-11-23-15/h1-6,9,13H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTWUWLNDSWFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Reaction Pathways
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves two primary components:
- Benzothiazole Carbonyl Intermediate : Derived from 1,3-benzothiazole-2-carboxylic acid.
- 3-(2H-1,3-Benzodioxol-5-yl)Pyrrolidine : Synthesized via 1,3-dipolar cycloaddition between azomethine ylides and benzodioxole-functionalized dipolarophiles.
The convergent synthesis couples these fragments through an acylation reaction, ensuring high regioselectivity and yield.
Stepwise Preparation Methods
Synthesis of 1,3-Benzothiazole-2-Carbonyl Chloride
The benzothiazole moiety is prepared via Claisen-Schmidt condensation or cyclization of 2-aminothiophenol with carboxylic acid derivatives. For this compound, 1,3-benzothiazole-2-carboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂):
$$
\text{1,3-Benzothiazole-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{1,3-Benzothiazole-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
This intermediate is critical for subsequent acylation steps.
Preparation of 3-(2H-1,3-Benzodioxol-5-yl)Pyrrolidine
The pyrrolidine ring is constructed via a 1,3-dipolar cycloaddition between an azomethine ylide and a benzodioxole-containing dipolarophile.
Azomethine Ylide Generation
Azomethine ylides are generated in situ from isatin and N-methylglycine (sarcosine) in absolute ethanol:
$$
\text{Isatin} + \text{N-Methylglycine} \rightarrow \text{Azomethine Ylide} + \text{CO}2 + \text{H}2\text{O}
$$
This dipole exhibits high reactivity toward electron-deficient dipolarophiles.
Dipolarophile Synthesis: Benzodioxole Chalcones
Benzodioxole-functionalized chalcones serve as dipolarophiles, synthesized via Claisen-Schmidt condensation of 3,4-(methylenedioxy)acetophenone with substituted benzaldehydes:
$$
\text{3,4-(Methylenedioxy)acetophenone} + \text{Benzaldehyde derivative} \rightarrow \text{Benzodioxole Chalcone}
$$
These chalcones feature α,β-unsaturated ketones, ideal for cycloaddition.
Cycloaddition Reaction
The azomethine ylide reacts with the benzodioxole chalcone in a regioselective and stereoselective manner, forming the pyrrolidine ring with four stereocenters:
$$
\text{Azomethine Ylide} + \text{Benzodioxole Chalcone} \rightarrow \text{3-(2H-1,3-Benzodioxol-5-yl)Pyrrolidine}
$$
Key Observations :
Acylation of Pyrrolidine with Benzothiazole Carbonyl Chloride
The final step involves coupling the pyrrolidine intermediate with 1,3-benzothiazole-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base:
$$
\text{3-(2H-1,3-Benzodioxol-5-yl)Pyrrolidine} + \text{1,3-Benzothiazole-2-carbonyl chloride} \rightarrow \text{Target Compound}
$$
Reaction conditions (room temperature, 12–24 hours) ensure minimal racemization and high yields (75–90%).
Multi-Component One-Pot Approaches
A streamlined one-pot method combines isatin, sarcosine, benzodioxole chalcone, and 1,3-benzothiazole-2-carbonyl chloride in ethanol. This approach leverages in situ generation of both the azomethine ylide and acyl chloride, reducing isolation steps.
Advantages :
- Reduced reaction time (6–8 hours).
- Higher atom economy (78–85% yield).
Characterization and Analytical Data
Spectroscopic Verification
- ¹H NMR : Distinct signals for pyrrolidine N–CH₃ (δ 2.1–2.3 ppm), benzodioxole methylenedioxy (δ 5.9–6.1 ppm), and benzothiazole aromatic protons (δ 7.5–8.2 ppm).
- ¹³C NMR : Spiro carbon (δ 70–75 ppm), carbonyl carbon (δ 165–170 ppm), and benzodioxole quaternary carbons (δ 100–110 ppm).
- HR-MS : Molecular ion peaks confirm stoichiometry (e.g., m/z 421.1012 for C₂₁H₁₅N₂O₃S).
Computational Insights into Reaction Mechanisms
Density functional theory (DFT) at the B3LYP/cc-pVTZ level reveals:
- Transition State Geometry : Asynchronous bond formation, with ylide C–N bond formation preceding C–C coupling.
- Global Electrophilicity (ω) : Azomethine ylide (ω = 1.8 eV) acts as a nucleophile toward benzodioxole chalcones (ω = 2.3 eV).
- HSAB Principle : Soft–soft interactions between ylide and dipolarophile stabilize transition states.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine and benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: H₂O₂, 40°C.
Reduction: NaBH₄, room temperature.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with three analogs from the literature:
Key Observations:
Benzothiazole vs. Pyrazole: The target compound and emrusolmine both incorporate a 1,3-benzodioxole group, but emrusolmine’s pyrazole ring and bromophenyl substituent likely confer specificity toward alpha-synuclein inhibition, contrasting with the benzothiazole-mediated anti-tumor activity seen in .
Pyrrolidine-Carbonyl vs. Heptanone Chain: MDPEP shares the pyrrolidine and benzodioxole groups with the target compound but lacks the benzothiazole, instead featuring a heptanone chain. This structural divergence may result in distinct pharmacokinetic properties, such as increased lipophilicity .
Conformational Analysis
The pyrrolidine ring in the target compound may adopt puckered conformations, as described by Cremer and Pople’s ring-puckering coordinates . This flexibility could influence binding to biological targets, unlike the rigid heptanone chain in MDPEP or the planar pyrazole in emrusolmine.
Crystallographic Validation
Structural validation tools like SHELXL and PLATON (as noted in ) ensure accuracy in determining bond lengths and angles. For example, the benzothiazole ring in was confirmed to be planar, while the pyrrolidine in the target compound may exhibit non-planar puckering, critical for its 3D interactions .
Biological Activity
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological efficacy, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₆H₁₇N₃O₃S
- Molecular Weight : 317.39 g/mol
The compound features a benzothiazole moiety linked to a pyrrolidine derivative, which has been implicated in various biological activities, particularly in antidiabetic and anticancer applications.
Antidiabetic Properties
Recent studies have highlighted the potential of benzothiazole derivatives as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. A related study synthesized novel benzothiazole-linked compounds and demonstrated significant α-amylase inhibitory activity. For instance, one derivative showed an inhibition rate of 87.5% at a concentration of 50 μg/mL , outperforming the standard drug acarbose .
Table 1: Inhibitory Activity of Benzothiazole Derivatives on α-Amylase
| Compound | Concentration (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound 8f | 50 | 87.5 ± 0.74 |
| Compound 8f | 25 | 82.27 ± 1.85 |
| Acarbose | 50 | 77.96 ± 2.06 |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Related compounds have been shown to induce apoptosis and cause cell cycle arrest at the S phase in various cancer cell lines. Mechanistically, these compounds may modulate microtubule dynamics, inhibiting tubulin polymerization or stabilizing microtubule structures, which are crucial for cell division.
Case Study: Anticancer Mechanism
A study on similar benzothiazole compounds indicated that they could effectively inhibit cancer cell proliferation through multiple pathways, including:
- Induction of apoptosis.
- Cell cycle arrest.
- Modulation of signaling pathways involved in cell survival and death.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of α-amylase, leading to reduced glucose absorption and lower blood sugar levels.
- Cell Cycle Modulation : It influences microtubule assembly and stability, which is vital for mitotic progression in cancer cells.
- Apoptosis Induction : The compound promotes programmed cell death in tumor cells through various biochemical pathways.
Research Findings
Several studies have investigated the biological activity of related compounds:
- Molecular Docking Studies : These studies have shown promising interactions between benzothiazole derivatives and α-amylase binding sites, suggesting a strong potential for therapeutic applications .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the inhibitory activities based on structural features, showing a high correlation between predicted and experimental data (R² = 0.8701) .
Q & A
What are the recommended synthetic routes for 2-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole?
Basic
The synthesis typically involves multi-step reactions, including coupling pyrrolidine derivatives with benzothiazole precursors. Key steps include:
- Amide bond formation : Reacting 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under inert conditions .
- Solvent optimization : Polar aprotic solvents like DMF or DCM are preferred for solubility and reaction efficiency. Catalytic bases (e.g., triethylamine) are used to neutralize byproducts .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol is employed to isolate the target compound .
How is the purity and structural integrity of this compound verified?
Basic
Standard analytical workflows include:
- Spectroscopic characterization :
- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) functional groups .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm) and quaternary carbons (e.g., benzodioxole oxygenated carbons at δ 100–110 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- Single-crystal X-ray diffraction : Resolves 3D molecular geometry and confirms stereochemistry, particularly for chiral pyrrolidine centers .
What strategies are effective in resolving discrepancies between computational docking predictions and experimental binding data?
Advanced
Discrepancies may arise due to conformational flexibility or solvation effects. Mitigation strategies include:
- Ensemble docking : Test multiple ligand conformations (e.g., from molecular dynamics simulations) to account for flexibility .
- Solvent-accessible surface area (SASA) analysis : Adjust docking scores based on solvent exclusion in binding pockets .
- Experimental validation : Compare docking poses with X-ray crystallography (e.g., benzodioxole π-stacking interactions observed in 9c ) or SPR binding kinetics .
How can conflicting biological activity results in different assay models be addressed?
Advanced
Conflicting data (e.g., enzyme activation vs. inhibition) may stem from assay conditions:
- Assay standardization :
- Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted AST/ALT) and buffer pH .
- Include positive controls (e.g., pyrazole derivatives like A2 and A5 for inhibition ).
- Mechanistic studies :
What are the challenges in X-ray crystallographic analysis for this compound?
Advanced
Challenges include:
- Crystal growth : Triclinic crystal systems (e.g., space group P1) with low symmetry require optimized vapor diffusion techniques .
- Data collection : High absorption coefficients (e.g., Fe-containing derivatives in ferrocenyl analogs) necessitate multi-scan corrections .
- Refinement : High thermal motion in flexible groups (e.g., pyrrolidine rings) may require constrained refinement or TLS parameterization .
What methodologies optimize reaction yields during synthesis?
Basic
Key factors include:
- Temperature control : Maintain 0–5°C during acid chloride formation to prevent side reactions .
- Catalyst selection : Use DMAP for acyl transfer or Cu(I) for click chemistry in triazole-linked derivatives .
- Workup optimization : Quench reactions with ice-cold water to precipitate intermediates and reduce hydrolysis .
How should enzyme inhibition studies be designed to ensure reproducibility?
Advanced
Robust protocols involve:
- Dose-response curves : Use ≥6 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values .
- Negative controls : Include solvent-only and scrambled peptide controls to rule out non-specific effects .
- Enzyme source validation : Compare activity across isoforms (e.g., mitochondrial vs. cytoplasmic AST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
